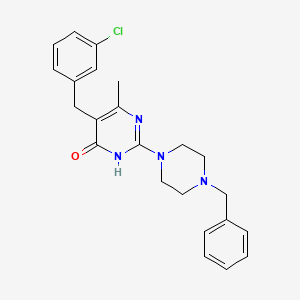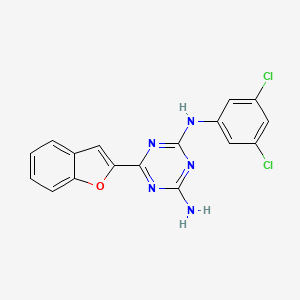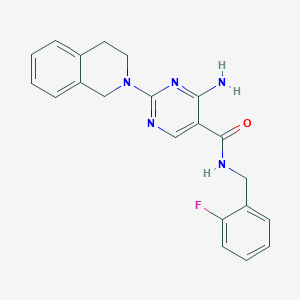methanone](/img/structure/B11194113.png)
[4-Amino-2-(benzylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone typically involves the reaction of substituted benzylamines with thiazole derivatives. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with benzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Pharmaceutical Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells . The compound’s ability to bind to and inhibit tubulin and cyclin-dependent kinases is particularly noteworthy.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: This compound has a similar thiazole structure but with different substituents, leading to variations in its chemical properties and biological activities.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with distinct biological activities.
Uniqueness
The uniqueness of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone lies in its specific substituents, which confer unique chemical reactivity and biological activity. Its ability to induce apoptosis and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O2S/c1-23-14-9-7-13(8-10-14)15(22)16-17(19)21-18(24-16)20-11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,21) |
InChI Key |
OHEGXUHFWYNOGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11194032.png)
![9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194034.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11194037.png)
![9-(3,5-difluorophenyl)-6-(thiophen-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194043.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11194049.png)
![9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194056.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11194057.png)
![N-(4-methoxybenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11194071.png)




![4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194129.png)

